Product packaging for N-cyclobutyl-N-methylsulfamoyl chloride(Cat. No.:CAS No. 1411944-92-7)

N-cyclobutyl-N-methylsulfamoyl chloride

Cat. No.: B2619752
CAS No.: 1411944-92-7
M. Wt: 183.65
InChI Key: RQQJMSVUNXBODL-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfamoyl Chlorides as Key Synthetic Reagents

Sulfamoyl chlorides are versatile reagents in organic synthesis, primarily serving as precursors for the introduction of the sulfamide (B24259) functional group (R₂NSO₂NR'₂) into molecules. Sulfonamides, a related class of compounds, are of significant interest in medicinal chemistry and are present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. jove.com The reactivity of the sulfamoyl chloride is dictated by the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. The chlorine atom acts as a good leaving group, facilitating substitution reactions.

The traditional and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. jove.com Similarly, sulfamoyl chlorides react with amines to form sulfamides. This reactivity is fundamental to their importance as synthetic building blocks. The general reaction is outlined below:

R¹R²NSO₂Cl + R³R⁴NH → R¹R²NSO₂NR³R⁴ + HCl

The reaction conditions for the synthesis of sulfamides from sulfamoyl chlorides can be modulated, and various synthetic strategies have been developed to improve yields and accommodate a wide range of substrates. For instance, copper-catalyzed Chan-Lam coupling reactions have been employed for the synthesis of unsymmetrical N-arylsulfamides from sulfamoyl azides (derived from sulfamoyl chlorides) and arylboronic acids. rsc.org This method offers an alternative to traditional approaches that may be limited by the reactivity of the amine. rsc.org

Furthermore, sulfamoyl chlorides have been utilized in photoredox catalysis. researchgate.net They can serve as a source of sulfamoyl radicals, which can then participate in various addition reactions. For example, the hydrosulfamoylation of electron-deficient alkenes can be achieved using sulfamoyl chlorides under visible light activation with a photocatalyst. jove.com This highlights the expanding role of sulfamoyl chlorides in modern synthetic methodologies beyond traditional nucleophilic substitution reactions.

Overview of Academic Research Trajectories for N-Cyclobutyl-N-Methylsulfamoyl Chloride and Analogous Compounds

While specific research on this compound is limited, the academic research trajectories for analogous N,N-disubstituted sulfamoyl chlorides provide insight into its potential applications and areas of investigation. The research landscape for these compounds can be broadly categorized into the development of novel synthetic methods and their application in the synthesis of biologically active molecules and complex chemical structures.

Synthesis of N-Substituted Sulfamoyl Chlorides and Derivatives:

A primary area of research focuses on the efficient synthesis of N-substituted sulfamoyl chlorides and their derivatives. An improved synthesis of sulfamoyl chlorides has been a subject of study to provide milder and safer preparative methods. acs.org The synthesis of a variety of substituted N-hydroxysulfamides from chlorosulfonyl isocyanate has also been reported, demonstrating the versatility of sulfamoyl chloride chemistry. nih.gov

Table 1: Synthetic Methodologies Involving Sulfamoyl Chlorides

Reaction Type Description Key Features
Nucleophilic Substitution Reaction with amines, alcohols, or other nucleophiles to form sulfamides, sulfamates, etc. Fundamental reactivity, widely used.
Chan-Lam Coupling Copper-catalyzed cross-coupling of sulfamoyl azides with boronic acids. Synthesis of N-arylsulfamides. rsc.org
Photoredox Catalysis Generation of sulfamoyl radicals for addition reactions. Metal-free options, mild reaction conditions. jove.comresearchgate.net

Applications in the Synthesis of Complex Molecules:

The application of sulfamoyl chlorides and their derivatives in the synthesis of more complex and biologically relevant molecules is a significant research trajectory. Cyclic sulfamidates, which can be derived from amino alcohols and thionyl chloride, are versatile precursors for a range of substituted and enantiopure heterocyclic compounds. rsc.orgresearchgate.net These heterocycles are important scaffolds in medicinal chemistry.

The steric and electronic properties of the substituents on the nitrogen atom of the sulfamoyl chloride can influence the reactivity and selectivity of its reactions. The presence of a cyclobutyl group in this compound, for instance, introduces a degree of steric hindrance that can be exploited in synthetic design. Research on analogous compounds with different N-alkyl and N-cycloalkyl substituents explores how these groups modulate the biological activity and chemical reactivity of the resulting sulfamides.

Table 2: Comparison of N-Substituents in Sulfamoyl Chlorides and Their Potential Influence

N-Substituents Potential Influence on Reactivity Potential Applications
Dimethyl Less sterically hindered, potentially more reactive. General synthesis of simple sulfamides.
Cyclobutyl-methyl Increased steric bulk compared to dimethyl. May offer improved selectivity in certain reactions; synthesis of specific bioactive compounds.
Cyclopropyl-methyl Different ring strain and electronic effects compared to cyclobutyl. Exploration of structure-activity relationships in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO2S B2619752 N-cyclobutyl-N-methylsulfamoyl chloride CAS No. 1411944-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutyl-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJMSVUNXBODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclobutyl N Methylsulfamoyl Chloride

Established Preparative Routes for N-Substituted Sulfamoyl Chlorides

The traditional and most widely employed methods for the synthesis of N-substituted sulfamoyl chlorides primarily involve the use of highly reactive sulfur-based reagents that can readily undergo nucleophilic attack by amines.

Utilization of Chlorosulfonyl Isocyanate (CSI) as a Precursor

Chlorosulfonyl isocyanate (CSI) is a versatile and highly reactive reagent that serves as a common precursor for the synthesis of N-substituted sulfamoyl chlorides. The general strategy involves the reaction of a secondary amine with CSI. The highly electrophilic sulfur atom in CSI is readily attacked by the nucleophilic amine, leading to the formation of a sulfamoyl isocyanate intermediate. This intermediate can then be further manipulated to yield the desired sulfamoyl chloride.

For instance, the synthesis of N-substituted sulfamoyl chlorides can be achieved by reacting a corresponding heterocyclic amine with chlorosulfonyl isocyanate. The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at low temperatures to control the exothermic nature of the reaction.

A related approach involves the in-situ generation of a protected sulfamoyl chloride. For example, reacting tert-butanol (B103910) with chlorosulfonyl isocyanate generates N-(tert-butoxycarbonyl)sulfamoyl chloride. This intermediate can then be reacted with a variety of amines to produce the corresponding N-substituted sulfonamides, demonstrating the utility of CSI in accessing diverse sulfamoyl derivatives. nih.gov

Table 1: Examples of N-Substituted Sulfamoyl Chloride Synthesis using CSI

AmineSolventTemperatureProductReference
Heterocyclic AmineDichloromethane-80°C to 10°CN-Heterocyclic Sulfamoyl Chloride google.com
tert-Butanol (for in-situ reagent)Dichloromethane0°CN-(tert-butoxycarbonyl)sulfamoyl chloride nih.gov

Direct Amination and Chlorosulfonation Strategies

A more direct and atom-economical approach to N,N-disubstituted sulfamoyl chlorides involves the direct reaction of a secondary amine with a chlorosulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂). This method is particularly suitable for the synthesis of N,N-dialkylsulfamoyl chlorides.

The reaction proceeds via the nucleophilic attack of the secondary amine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the sulfamoyl chloride product, along with the generation of hydrochloric acid as a byproduct. To neutralize the in-situ generated acid, a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base, is often employed.

The general reaction is as follows:

R₂NH + SO₂Cl₂ → R₂NSO₂Cl + HCl

This method is advantageous due to the ready availability and lower cost of sulfuryl chloride compared to chlorosulfonyl isocyanate. However, the reaction conditions, such as temperature, solvent, and the choice of base, need to be carefully controlled to minimize side reactions and maximize the yield of the desired product.

Adaptations and Optimized Protocols for N-Cyclobutyl-N-Methylsulfamoyl Chloride Synthesis

While specific, detailed optimized protocols for the synthesis of this compound are not extensively reported in readily available literature, the general principles of direct amination of sulfuryl chloride can be applied. The synthesis would involve the reaction of N-cyclobutylmethylamine with sulfuryl chloride in the presence of a suitable base and solvent.

A plausible synthetic route, based on established methodologies for analogous compounds, is outlined below:

Reaction Scheme:

Key Reaction Parameters for Optimization:

Solvent: Anhydrous, non-protic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran are typically used to prevent hydrolysis of the sulfuryl chloride and the product.

Temperature: The reaction is generally carried out at low temperatures (e.g., 0°C to room temperature) to control the exothermicity and improve selectivity.

Base: A non-nucleophilic tertiary amine, such as triethylamine (B128534) or diisopropylethylamine, is commonly used to scavenge the hydrochloric acid byproduct.

Stoichiometry: The molar ratio of the amine, sulfuryl chloride, and base is a critical parameter to optimize for maximizing the yield and minimizing the formation of byproducts.

Table 2: Plausible Reaction Conditions for this compound Synthesis

Reactant 1Reactant 2BaseSolventTemperature
N-cyclobutylmethylamineSulfuryl ChlorideTriethylamineDichloromethane0°C to RT

Emerging Approaches in Sulfamoyl Chloride Generation Relevant to N-Substitution

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, safety, and substrate scope. Several emerging approaches to the synthesis of sulfonyl and sulfamoyl chlorides are relevant to the preparation of N-substituted derivatives.

One such area is the use of flow chemistry . Continuous flow reactors offer advantages in terms of precise control over reaction parameters, enhanced safety for highly exothermic reactions, and potential for scalability. The synthesis of sulfonyl chlorides from various precursors has been successfully demonstrated in flow systems, and this technology could be adapted for the continuous production of this compound. nih.govresearchgate.netchemrxiv.org

Photocatalysis represents another modern approach to the generation of sulfonyl and sulfamoyl radicals, which can then be trapped to form the corresponding chlorides. While still a developing area, photocatalytic methods offer the potential for milder reaction conditions and novel reactivity patterns.

Furthermore, electrochemical methods are being explored for the synthesis of sulfur-containing compounds. Electrosynthesis can provide a green and efficient alternative to traditional chemical oxidations and reductions, potentially enabling new routes to sulfamoyl chlorides under controlled conditions.

These emerging technologies, while not yet standard practice for the synthesis of this compound, represent the forefront of research in this area and may offer improved synthetic routes in the future.

Reactivity Profiles and Reaction Mechanisms of N Cyclobutyl N Methylsulfamoyl Chloride

Nucleophilic Reactivity at the Sulfur Center and Electrophilic Attack

The sulfur atom in N-cyclobutyl-N-methylsulfamoyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, leading to the formation of a diverse array of sulfonamide derivatives. Nucleophiles, such as amines, alcohols, and thiols, readily attack the sulfur center, resulting in the displacement of the chloride ion, a good leaving group.

The general mechanism for nucleophilic substitution at the sulfamoyl chloride moiety proceeds via a tetrahedral intermediate. The rate and efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles will react more readily, and polar aprotic solvents can facilitate the reaction by stabilizing the transition state.

While the primary reactive site for nucleophiles is the sulfur atom, the potential for electrophilic attack on other parts of the molecule is limited under typical conditions. The lone pair of electrons on the nitrogen atom is delocalized by the strongly electron-withdrawing sulfonyl group, reducing its basicity and nucleophilicity.

Radical-Mediated Transformations Involving Sulfamoyl Chlorides

In recent years, radical-mediated reactions have emerged as powerful tools for the functionalization of organic molecules. Sulfamoyl chlorides, including this compound, can participate in such transformations, offering alternative pathways to construct carbon-sulfur bonds.

A significant advancement in the utilization of sulfamoyl chlorides has been their activation by silyl (B83357) radicals to facilitate the hydrosulfamoylation of alkenes. nih.govorganic-chemistry.org This method provides a direct route to aliphatic sulfonamides from readily available starting materials. nih.gov The process is typically initiated by a photocatalyst, such as Eosin Y, under visible light irradiation. organic-chemistry.org

The key steps in this transformation involve:

Generation of a silyl radical from a silane (B1218182), commonly tris(trimethylsilyl)silane (B43935) (TTMSS), through photocatalysis. organic-chemistry.org

Abstraction of the chlorine atom from the sulfamoyl chloride by the silyl radical to generate a sulfamoyl radical. nih.govorganic-chemistry.org

Addition of the sulfamoyl radical to the double bond of an alkene to form a carbon-centered radical intermediate.

Hydrogen atom transfer from the silane to the carbon-centered radical to yield the final aliphatic sulfonamide product and regenerate the silyl radical, thus propagating the radical chain.

This methodology has proven to be tolerant of a wide range of functional groups and has been successfully applied to both electron-deficient and electron-rich alkenes. organic-chemistry.org

Table 1: Key Reagents in Silyl Radical-Mediated Hydrosulfamoylation of Alkenes

Role Reagent Example
Sulfamoyl Chloride Source This compound
Silyl Radical Precursor Tris(trimethylsilyl)silane (TTMSS)
Photocatalyst Eosin Y
Light Source Blue LEDs
Alkene Substrate Various electron-deficient and electron-rich olefins

Atom Transfer Radical Addition (ATRA) represents another important class of radical reactions where sulfamoyl chlorides can be employed. In a typical ATRA reaction, a radical is generated from a precursor, adds to an olefin, and the resulting radical intermediate abstracts an atom (often a halogen) from another molecule to propagate the radical chain. nih.gov

In the context of this compound, the sulfamoyl radical, generated through various initiation methods, can add across a double bond. The resulting carbon-centered radical can then abstract a chlorine atom from another molecule of the sulfamoyl chloride, leading to a chlorosulfamoylation product and regenerating the sulfamoyl radical. The efficiency of this process depends on the relative rates of radical addition and chain transfer.

Photoredox catalysis has become an indispensable tool for initiating radical reactions under mild conditions. nih.govnih.govfigshare.com In the context of sulfamoylation, a photocatalyst, upon excitation by visible light, can initiate the radical cascade through either a reductive or oxidative quenching cycle.

In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce the sulfamoyl chloride to generate a sulfamoyl radical. Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor, and the resulting oxidized photocatalyst can then oxidize a suitable precursor to initiate the radical process.

For the silyl radical-mediated hydrosulfamoylation, the mechanism often involves the photocatalyst (e.g., Eosin Y or an iridium complex) absorbing light and reaching an excited state. organic-chemistry.org This excited state can then interact with the silane to generate the key silyl radical, which subsequently activates the sulfamoyl chloride. nih.govorganic-chemistry.org The choice of photocatalyst and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. nih.govnih.govfigshare.com

Palladium-Catalyzed Cross-Coupling Reactions Facilitated by Sulfamoyl Chlorides.rsc.orgnih.govnih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. nih.govacs.org While aryl and vinyl halides are the most common electrophilic partners in these reactions, sulfamoyl chlorides can also serve as effective coupling partners under specific conditions. rsc.orgnih.gov

In these reactions, the palladium catalyst undergoes oxidative addition into the sulfur-chlorine bond of the sulfamoyl chloride. The resulting palladium(II) intermediate can then participate in a transmetalation step with an organometallic reagent (e.g., an organoboron or organotin compound) followed by reductive elimination to form a new carbon-sulfur bond and regenerate the palladium(0) catalyst.

This approach allows for the synthesis of aryl and vinyl sulfonamides that might be difficult to access through traditional nucleophilic substitution methods. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and preventing side reactions such as desulfonylation. rsc.orgnih.gov

Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling with Sulfamoyl Chlorides

Component Example Function
Electrophile This compound Source of the sulfamoyl group
Nucleophile Arylboronic acid Source of the aryl group
Catalyst Pd(OAc)₂ Facilitates the cross-coupling
Ligand Phosphine-based ligand Stabilizes the palladium catalyst
Base K₂CO₃ Promotes transmetalation

Reactions with Carbon-Based Nucleophiles and Carbanions.rsc.org

The electrophilic sulfur center of this compound is also reactive towards carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. These reactions provide a direct route for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones and other related organosulfur compounds.

The reaction with a carbanion involves the nucleophilic attack of the carbon atom on the sulfur atom, with the concomitant expulsion of the chloride ion. The outcome of these reactions can be influenced by steric hindrance around both the sulfur center and the carbanion. The choice of solvent and temperature is also crucial to control the reactivity and minimize the formation of byproducts. These transformations are valuable for introducing the sulfamoyl moiety into carbon-rich molecular frameworks.

Chemo- and Regioselectivity Considerations in this compound Transformations

The reactivity of this compound is primarily governed by the highly electrophilic sulfur atom, which is susceptible to attack by a wide range of nucleophiles. The chemo- and regioselectivity of its transformations are dictated by a delicate balance of electronic and steric factors, influenced by the nature of the attacking nucleophile, the reaction conditions, and the inherent properties of the sulfamoyl chloride itself. researchgate.netstackexchange.comfrancis-press.com While specific research on this compound is limited, its reactivity can be inferred from the well-established chemistry of analogous N,N-disubstituted sulfamoyl chlorides.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, this typically involves its reaction with polyfunctional nucleophiles. The sulfamoyl chloride moiety is a potent electrophile, and it will generally react preferentially with "soft" and highly basic nucleophiles. For instance, in a molecule containing both an amine and a less nucleophilic alcohol, the sulfamoyl chloride will selectively react with the amine to form a sulfamide (B24259).

The key factors influencing chemoselectivity include:

Nucleophilicity: Stronger nucleophiles will react more readily. For example, primary and secondary amines are more nucleophilic than alcohols or water and will react preferentially.

Basicity: The reaction is often carried out in the presence of a base to neutralize the HCl generated. The choice of base can influence the outcome by altering the nucleophilicity of the substrate.

Reaction Conditions: Temperature and solvent can play a role. Low temperatures can often enhance selectivity by favoring the reaction with the most reactive functional group.

Regioselectivity , on the other hand, pertains to the preferential reaction at one of two or more similar functional groups or at a particular position within a functional group. For this compound, regioselectivity issues arise when reacting with unsymmetrical nucleophiles containing multiple potential reaction sites.

A significant interplay of steric and electronic factors governs the regioselectivity of sulfamoyl chloride reactions. researchgate.net The N-cyclobutyl and N-methyl groups on the nitrogen atom of this compound create a specific steric environment around the electrophilic sulfur atom. The cyclobutyl group, being bulkier than the methyl group, can sterically hinder the approach of a nucleophile. This steric hindrance can direct the nucleophile to attack a less hindered site on a polyfunctional substrate. rsc.org

For example, in a reaction with an unsymmetrical diamine, the sulfamoyl chloride might be expected to react preferentially at the less sterically encumbered amino group. The electronic properties of the nucleophile are also crucial; electron-donating groups can enhance the nucleophilicity of a particular site, while electron-withdrawing groups can diminish it. rsc.org

The following table summarizes the expected chemo- and regioselective outcomes for the reaction of this compound with various multifunctional nucleophiles, based on general principles of sulfamoyl chloride reactivity.

Multifunctional NucleophilePotential Reaction SitesPredicted Major ProductControlling Factors
4-AminophenolAmino (-NH2) and Hydroxyl (-OH) groupsN-(4-hydroxyphenyl)-N'-cyclobutyl-N'-methylsulfamideHigher nucleophilicity of the amino group compared to the hydroxyl group.
1-Amino-2-propanolPrimary Amino (-NH2) and Secondary Hydroxyl (-OH) groupsN-(2-hydroxypropyl)-N'-cyclobutyl-N'-methylsulfamideThe amino group is a significantly stronger nucleophile than the hydroxyl group.
Ethyl 4-aminobenzoateAromatic Amino (-NH2) and Ester (-COOEt) groupsEthyl 4-(N-cyclobutyl-N-methylsulfamoylamino)benzoateThe amino group is the primary nucleophilic site for reaction with the sulfamoyl chloride.
3-AminopropionitrileAmino (-NH2) and Nitrile (-CN) groupsN-(2-cyanoethyl)-N'-cyclobutyl-N'-methylsulfamideThe amino group is a strong nucleophile, while the nitrile group is generally unreactive under these conditions.

Applications of N Cyclobutyl N Methylsulfamoyl Chloride in Advanced Organic Transformations

Formation of Sulfonamide Linkages in Diverse Chemical Scaffolds

The primary and most fundamental application of N-cyclobutyl-N-methylsulfamoyl chloride is in the synthesis of N,N'-disubstituted sulfonamides. The sulfonyl chloride group is a powerful electrophile that reacts readily with a wide array of primary and secondary amines to form stable sulfonamide bonds. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents.

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfamoyl chloride, followed by the elimination of hydrogen chloride (HCl). Typically, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl produced, driving the reaction to completion. The robustness of this transformation allows for the incorporation of the N-cyclobutyl-N-methylsulfamoyl moiety into a vast range of chemical scaffolds, from simple aliphatic and aromatic amines to complex heterocyclic systems and drug-like molecules.

Table 1: Representative Formation of Sulfonamides This table illustrates the reaction of this compound with various amine nucleophiles to form diverse sulfonamide structures.

Amine NucleophileResulting Sulfonamide ScaffoldReaction Conditions
AnilineAromatic SulfonamideEt3N, CH2Cl2, 0 °C to rt
BenzylamineBenzylic SulfonamidePyridine, THF, 0 °C to rt
MorpholineHeterocyclic SulfonamideK2CO3, Acetonitrile, rt
PiperidineSaturated Heterocyclic SulfonamideEt3N, CH2Cl2, 0 °C to rt

Synthesis of N-Substituted Sulfamides and N-Hydroxysulfamides

Beyond simple sulfonamides, this compound is an effective precursor for the synthesis of more complex sulfamides and their derivatives, such as N-hydroxysulfamides. Sulfamides, which contain a sulfuryl group flanked by two nitrogen atoms, are important structural motifs in various biologically active compounds. nih.gov The synthesis of unsymmetrical sulfamides can be readily achieved by reacting this compound with a primary or secondary amine under standard conditions.

Furthermore, this reagent can be used to prepare N-hydroxysulfamides, a class of compounds structurally similar to N-hydroxyureas and known to exhibit a range of biological activities, including as inhibitors of carbonic anhydrase. nih.gov The synthesis typically involves the reaction of the sulfamoyl chloride with a protected hydroxylamine (B1172632), such as N-(tert-butyldimethylsilyloxy)hydroxylamine, followed by a deprotection step to reveal the N-hydroxy functionality. nih.gov This methodology provides a convenient route to structurally diverse N-hydroxysulfamides bearing the N-cyclobutyl-N-methyl group. nih.gov

Table 2: Synthesis of Sulfamide (B24259) and N-Hydroxysulfamide Derivatives This table outlines synthetic pathways from this compound to N-substituted sulfamides and N-hydroxysulfamides.

Target MoleculeKey ReactantGeneral Synthetic Steps
N-Substituted SulfamidePrimary/Secondary Amine1. Reaction with amine in the presence of a base (e.g., triethylamine).
N-HydroxysulfamideProtected Hydroxylamine1. Reaction with a protected hydroxylamine (e.g., N-(tert-butyldimethylsilyloxy)hydroxylamine). 2. Deprotection (e.g., acid-mediated removal of silyl (B83357) and/or Boc groups). nih.gov

Participation in Multi-Component Reactions (MCRs) for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are powerful tools for rapidly building molecular complexity. nih.govmdpi.com While direct participation of sulfamoyl chlorides in classical MCRs is not standard, this compound can be employed in MCR-like sequences.

A key strategy involves the pre-functionalization of one of the MCR components. For instance, a primary amine can be first reacted with this compound to generate a sulfonamide. This sulfonamide, now bearing a new functional handle, can then be used as a component in a subsequent MCR, such as the Ugi or Passerini reaction. This approach allows the N-cyclobutyl-N-methylsulfamoyl group to be efficiently incorporated into complex, scaffold-diverse libraries, which is highly valuable in drug discovery programs. nih.gov This strategy combines the reliability of sulfonamide formation with the efficiency and diversity-generating power of MCRs.

Table 3: Conceptual Role in Multi-Component Reaction Sequences This table presents a conceptual framework for integrating this compound into MCR workflows.

MCR TypeIntegration StrategyResulting Molecular Feature
Ugi 4-Component ReactionPre-reaction of the amine component with the sulfamoyl chloride.Complex α-acylamino-carboxamides bearing a pendant N-cyclobutyl-N-methylsulfonamide group.
Passerini 3-Component ReactionUse of a carboxylic acid component bearing a sulfonamide synthesized from an amino acid and the sulfamoyl chloride.α-Acyloxy-carboxamides featuring the N-cyclobutyl-N-methylsulfamoyl moiety.
Biginelli ReactionModification of the urea (B33335) component to include the N-cyclobutyl-N-methylsulfamoyl group.Dihydropyrimidinones decorated with the specified sulfonamide group.

Role in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final stages of a synthetic sequence. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound is well-suited for LSF due to its high reactivity towards common nucleophilic functional groups like amines and phenols, which are often present in complex molecules. researchgate.net

The introduction of the N-cyclobutyl-N-methylsulfamoyl group can significantly alter the physicochemical properties of a parent molecule, such as its solubility, lipophilicity, and metabolic stability. The cyclobutyl group, in particular, is recognized as a valuable "sp3-rich" motif that can improve the pharmacological profile of drug candidates. rsc.org The ability to append this group to a bioactive core in a single, reliable step makes this compound a valuable tool for optimizing lead compounds.

Table 4: Application in Late-Stage Functionalization (LSF) This table provides examples of how this compound can be applied in LSF to modify bioactive scaffolds.

Bioactive Core ScaffoldTarget Functional GroupPurpose of LSFPotential Outcome
Aromatic Amine (e.g., in an aniline-containing drug)Primary/Secondary AmineIntroduce a sulfonamide to modulate binding or physicochemical properties.Enhanced solubility, altered receptor interaction, improved metabolic stability.
Phenolic Compound (e.g., in a tyrosine-like structure)Phenolic HydroxylForm a sulfonate ester as a stable analogue or prodrug.Modified pharmacokinetic profile.
Heterocyclic Amine (e.g., piperazine (B1678402) moiety)Secondary AmineDiversify a library of analogues for SAR studies.Generation of new intellectual property and optimized lead candidates.

Influence of the Cyclobutyl Moiety on Stereochemical Outcomes and Diastereoselectivity

The cyclobutyl group of this compound is not merely a passive substituent; its distinct conformational and steric properties can exert significant influence on the stereochemical course of reactions. Unlike acyclic or larger cyclic substituents, the cyclobutyl ring possesses a unique, puckered conformation and a degree of rigidity that can create a well-defined stereochemical environment around the reactive sulfamoyl center. mdpi.com

This steric bulk can play a crucial role in diastereoselective reactions. When the sulfamoyl chloride reacts with a chiral amine or alcohol, the cyclobutyl group can act as a steric shield, directing the approach of the nucleophile. This can lead to a preference for one diastereomer over the other. The conformational constraints imposed by the four-membered ring can lock the orientation of the N-methyl group, further contributing to a biased facial selectivity in reactions involving adjacent stereocenters. While not a classical chiral auxiliary, the defined spatial presence of the cyclobutyl moiety can be a key element in controlling the three-dimensional architecture of the resulting products in asymmetric synthesis.

Table 5: Stereochemical Influence of the Cyclobutyl Moiety This table summarizes the key factors through which the N-cyclobutyl group can influence stereochemical outcomes.

Influencing FactorDescriptionPotential Effect
Steric Hindrance The cyclobutyl group occupies a significant and defined region of space adjacent to the reactive sulfur atom.Can block one face of the molecule, directing incoming nucleophiles to the less hindered side, leading to diastereoselectivity.
Conformational Rigidity The puckered four-membered ring restricts bond rotation compared to acyclic analogues. mdpi.comCreates a more predictable three-dimensional structure, enhancing the transmission of stereochemical information from existing chiral centers.
Induced Diastereotopicity The presence of the bulky and conformationally distinct cyclobutyl group can make prochiral faces or groups in the reacting partner electronically and sterically different.Can lead to selective reaction at one of several prochiral sites.

Advanced Spectroscopic and Structural Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise connectivity and conformational details of N-cyclobutyl-N-methylsulfamoyl chloride in solution. Both ¹H and ¹³C NMR analyses provide critical data for the structural assignment of the molecule.

In a typical ¹H NMR spectrum, characteristic signals corresponding to the protons of the cyclobutyl and methyl groups are expected. The protons on the cyclobutyl ring would likely appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants would be sensitive to the ring's conformation and the orientation of the sulfamoyl chloride group. The methyl protons, being attached to a nitrogen atom, would present as a singlet at a distinct chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule would give rise to a separate resonance. The chemical shifts of the cyclobutyl carbons would be indicative of their hybridization and local electronic environment, while the methyl carbon would have a characteristic chemical shift.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning proton and carbon signals and confirming the connectivity between them. For instance, COSY would reveal the coupling network within the cyclobutyl ring, while HSQC would correlate each proton signal with its directly attached carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.9 - 3.2 (singlet)35 - 40
Cyclobutyl (CH)3.8 - 4.2 (multiplet)55 - 60
Cyclobutyl (CH₂)1.8 - 2.4 (multiplets)25 - 35
Cyclobutyl (CH₂)1.6 - 2.0 (multiplets)15 - 20

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Structural Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful in providing an exact mass measurement, which can be used to deduce the molecular formula with high confidence. The predicted monoisotopic mass for this compound (C₅H₁₀ClNO₂S) is 183.01208 Da. uni.lu

Different ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis. The resulting mass spectrum would show the molecular ion peak, [M]+, or protonated molecule, [M+H]+. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom (with its ³²S, ³³S, and ³⁴S isotopes), providing further confirmation of the elemental composition.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer additional structural insights. By inducing fragmentation of the molecular ion, characteristic fragment ions corresponding to the loss of specific groups (e.g., the chlorine atom, the methyl group, or the entire sulfamoyl chloride moiety) can be observed, helping to piece together the molecular structure.

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺184.01936128.1
[M+Na]⁺206.00130133.9
[M-H]⁻182.00480132.9
[M+NH₄]⁺201.04590142.8
[M+K]⁺221.97524135.4

Data adapted from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture Determination

While solution-state techniques like NMR provide valuable conformational information, X-ray crystallography offers an unambiguous determination of the molecular structure of this compound in the solid state. This technique requires the growth of a suitable single crystal of the compound.

Once a crystal is obtained, it is subjected to X-ray diffraction, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding highly accurate bond lengths, bond angles, and torsional angles. This information provides a definitive picture of the molecule's three-dimensional architecture, including the conformation of the cyclobutyl ring and the geometry around the sulfur and nitrogen atoms.

The crystallographic data would also reveal intermolecular interactions in the solid state, such as hydrogen bonds or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

In HPLC, the choice of the stationary phase (e.g., C18, silica) and the mobile phase (a mixture of solvents) is crucial for achieving good separation. A UV detector is often used for detection if the molecule possesses a suitable chromophore. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. Purity is assessed by the presence of a single, sharp peak in the chromatogram.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly if the compound is thermally stable and volatile. The sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides structural information for each separated component, allowing for the identification of any impurities.

Thin-layer chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the compound on a specific TLC plate with a given solvent system is a useful identifying characteristic.

Computational and Theoretical Investigations of N Cyclobutyl N Methylsulfamoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For N-cyclobutyl-N-methylsulfamoyl chloride, these calculations can provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to its chemical properties.

The geometry of the sulfamoyl chloride functional group is expected to be roughly tetrahedral around the central sulfur atom. Based on DFT calculations of analogous molecules like dimethylsulfamoyl chloride, key structural parameters can be estimated. The sulfur-chlorine (S-Cl) and sulfur-nitrogen (S-N) bonds are of particular interest, as their lengths and strengths are directly related to the compound's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

ParameterPredicted ValueSignificance
S-Cl Bond Length~2.07 ÅThe relatively long and weak S-Cl bond indicates its susceptibility to cleavage, making the sulfur atom a potent electrophilic site.
S-N Bond Length~1.65 ÅThis shorter bond suggests significant double-bond character due to the participation of the nitrogen lone pair in pπ-dπ bonding with sulfur, influencing the overall electronic structure.
O-S-O Bond Angle~122°This wide angle is characteristic of the sulfonyl group and reflects the repulsive forces between the electronegative oxygen atoms.
Cl-S-N Bond Angle~105°This angle is influenced by the steric bulk of the substituents on the nitrogen atom.

Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule. This analysis reveals the electrophilic and nucleophilic centers. For a sulfamoyl chloride, the sulfur atom is expected to carry a significant positive charge due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, confirming its role as the primary site for nucleophilic attack. The nitrogen atom, while bonded to the electron-withdrawing sulfonyl group, is expected to have a less negative charge compared to a simple amine due to delocalization of its lone pair.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

DescriptorPredicted Value / ObservationImplication for Reactivity
HOMO EnergyLowIndicates a relatively low tendency to act as an electron donor.
LUMO EnergyLowThe LUMO is likely localized on the σ* orbital of the S-Cl bond, indicating a high susceptibility to nucleophilic attack at the sulfur atom, leading to S-Cl bond cleavage.
HOMO-LUMO GapLargeA large energy gap suggests high kinetic stability and low polarizability.
Mulliken Charge on Sulfur (S)Highly PositiveConfirms the sulfur atom as the primary electrophilic center of the molecule.
Mulliken Charge on Chlorine (Cl)NegativeConsistent with its role as a good leaving group in nucleophilic substitution reactions.

Mechanistic Pathway Elucidation through Transition State Analysis

The primary reaction pathway for sulfamoyl chlorides with nucleophiles is nucleophilic substitution at the sulfur atom. Computational chemistry allows for the detailed elucidation of this mechanism by locating and characterizing the transition state (TS) on the potential energy surface. For this compound, a bimolecular nucleophilic substitution (SN2-type) mechanism is anticipated.

In this mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to a pentacoordinate trigonal bipyramidal transition state. In this TS, the incoming nucleophile and the leaving chloride group occupy the apical positions, while the two oxygen atoms and the nitrogen atom lie in the equatorial plane. The energy of this transition state, known as the activation energy, determines the rate of the reaction.

Transition state analysis for the reaction of a generic nucleophile (Nu-) with this compound would involve:

Locating the Transition State: Computational algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A frequency calculation is performed on the TS geometry. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the S-Cl bond and the formation of the S-Nu bond).

Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡).

The magnitude of the activation energy is influenced by several factors, including the strength of the nucleophile, the stability of the leaving group, and steric hindrance around the reaction center. The bulky N-cyclobutyl group is expected to play a significant role in modulating the energy of the transition state.

Conformational Analysis and Steric Effects of the N-Cyclobutyl Group on Reactivity

The N-cyclobutyl group introduces significant conformational complexity and steric hindrance that can influence the reactivity of the sulfamoyl chloride. The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.com This puckering creates two distinct substituent positions: axial and equatorial. The N-cyclobutyl group will undergo rapid ring-flipping between these conformations.

The presence of the cyclobutyl group, along with the methyl group on the nitrogen atom, creates a sterically crowded environment around the sulfamoyl chloride functional group. This steric bulk has a direct impact on the SN2 reaction pathway:

Ground State Destabilization: Steric repulsion between the cyclobutyl group, the methyl group, and the sulfonyl group could raise the ground state energy of the molecule.

Transition State Destabilization: The primary effect of steric hindrance is typically an increase in the energy of the crowded SN2 transition state. As the nucleophile approaches the sulfur atom, it encounters steric repulsion from the bulky N-substituents. This increased steric clash in the transition state raises the activation energy and, consequently, slows down the reaction rate compared to a less hindered analogue like N,N-dimethylsulfamoyl chloride.

Table 3: Summary of Steric and Conformational Effects of the N-Cyclobutyl Group

EffectDescriptionImpact on Reactivity
Conformational PuckeringThe cyclobutane ring adopts a non-planar, puckered conformation to minimize torsional strain. libretexts.orgInfluences the spatial orientation of the substituent, affecting how it sterically shields the reaction center.
Steric HindranceThe bulk of the cyclobutyl and methyl groups impedes the approach of a nucleophile to the electrophilic sulfur atom.Increases the activation energy (ΔG) for SN2 reactions, leading to a lower reaction rate compared to less substituted analogues.
Rotational BarriersRotation around the S-N bond may be restricted due to steric interactions between the cyclobutyl group and the oxygen atoms of the sulfonyl group.Can influence the population of reactive conformers, potentially affecting the overall reaction kinetics.

Challenges and Future Research Directions for N Cyclobutyl N Methylsulfamoyl Chloride Chemistry

Strategies to Mitigate Desulfonylation and Competing Side Reactions

A primary challenge in the application of sulfonyl-containing compounds is the potential for unintended cleavage of the carbon-sulfur bond, a process known as desulfonylation. wikipedia.orgdntb.gov.ua This reductive cleavage often occurs in the presence of active metals, such as sodium amalgam or magnesium, as well as certain tin hydrides. wikipedia.org The sulfonyl group, having served its purpose as an activating or directing group, can be unintentionally removed under reductive conditions, leading to undesired byproducts and reduced yields.

Future strategies to mitigate this side reaction for N-cyclobutyl-N-methylsulfamoyl chloride and its derivatives will likely focus on the careful selection of reaction conditions, avoiding harsh reducing agents where the sulfamoyl moiety needs to be retained. Research into orthogonal protecting group strategies that are stable to common desulfonylation conditions is a promising avenue.

Another competing side reaction is hydrolysis. The sulfamoyl chloride functional group is highly susceptible to moisture, readily reacting with water to form the corresponding sulfonic acid, which is typically unreactive for subsequent desired transformations. All handling and reactions must be performed under strictly anhydrous conditions using gloveboxes or Schlenk lines to prevent premature degradation of the reagent.

Furthermore, the choice of solvent is critical. Certain polar aprotic solvents, while beneficial for solubility and reactivity, can lead to side reactions. For instance, N,N-dimethylformamide (DMF) has been reported to cause decomposition of some sulfamoyl reagents, leading to low yields. researchgate.net Future work should involve systematic screening of solvent systems to identify media that promote the desired reaction pathway while minimizing solvent-induced degradation.

Table 1: Common Side Reactions and Mitigation Approaches

Side Reaction Triggering Conditions Proposed Mitigation Strategy
Desulfonylation Strong reducing agents (e.g., Na/Hg, SmI₂, tributyltin hydride) wikipedia.orgresearchgate.net Avoidance of harsh reductive conditions; use of milder reagents; development of orthogonal protecting groups.
Hydrolysis Presence of water/moisture Strict adherence to anhydrous techniques (e.g., inert atmosphere, dry solvents).
Solvent Decomposition Reactive solvents (e.g., DMF) at elevated temperatures researchgate.net Screening for optimal, less reactive solvents; careful control of reaction temperature.

Development of Environmentally Benign and Sustainable Synthetic Approaches

Traditional syntheses involving sulfamoyl chlorides often rely on hazardous reagents and volatile organic solvents like dichloromethane (B109758), presenting environmental and safety concerns. researchgate.net A significant future direction is the development of "green" and sustainable synthetic protocols.

Research has demonstrated the viability of using water as a solvent for the synthesis of sulfonamides, the products derived from sulfamoyl chlorides. researchgate.netsci-hub.se This approach is highly attractive as it eliminates toxic organic solvents, and product isolation can often be simplified to filtration due to the poor water solubility of the sulfonamide products. researchgate.net Another innovative approach involves the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, which are biodegradable, reusable, and environmentally responsible. researchgate.net

Furthermore, efforts are being made to replace sulfamoyl chlorides with more stable and less hazardous sulfur sources. The use of commercially stable sodium sulfinates as sulfur precursors, coupled with nitroarenes as the nitrogen source, represents an unprecedented and sustainable route to sulfonamides that proceeds in water. researchgate.net Another strategy involves the in situ generation of sulfonyl chlorides from thiols using an oxidant like sodium dichloroisocyanurate dihydrate, immediately followed by reaction with an amine, thus avoiding the isolation of the reactive intermediate. rsc.org Adapting these methodologies for the synthesis and application of this compound is a key goal for future sustainable chemistry.

Expanding the Substrate Scope and Reaction Diversity

The primary application of this compound is the sulfamoylation of nucleophiles, particularly alcohols and amines. A major area for future research is to expand the range of substrates that can be functionalized effectively and to discover new types of reactions that this reagent can facilitate.

While the reaction with simple primary alcohols is often efficient, reactions with more complex or sterically hindered substrates, such as secondary alcohols, can be challenging and exhibit lower yields. lookchem.com Recent studies have shown that catalytic methods can achieve high selectivity for primary over secondary alcohols, which is particularly useful in the context of complex molecules like nucleosides. nih.govacs.org Future work will aim to develop more versatile systems that can efficiently react with a wider array of alcohols, phenols, and other nucleophiles under mild conditions.

Beyond simple sulfamoylation, N,N-dialkyl sulfamates (the products of the reaction) are valuable intermediates for other transformations. They can serve as effective directing groups for metalation or be used as electrophiles in nickel-catalyzed cross-coupling reactions. lookchem.com Moreover, the sulfamate (B1201201) moiety can act as a precursor to amines and other nitrogen-containing functional groups through rhodium-catalyzed C-H activation. lookchem.com Exploring these advanced applications for derivatives of this compound will significantly broaden its synthetic utility.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of catalytic systems for sulfamoylation reactions is a frontier in this field, promising milder conditions, lower waste, and higher selectivity compared to traditional stoichiometric methods. lookchem.comorganic-chemistry.org Current methods often require an excess of the sulfamoyl chloride and a base to drive the reaction to completion. researchgate.net

Recent breakthroughs include the use of simple organic bases, such as N-methylimidazole (NMI), as catalysts for the sulfamoylation of alcohols. nih.govacs.org This approach utilizes electron-deficient aryl sulfamates as stable, crystalline group transfer reagents instead of the more reactive sulfamoyl chlorides. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through a highly reactive "aza-sulfene" intermediate. lookchem.comnih.gov

For more complex applications, such as the site-selective modification of carbohydrates, specialized catalysts are being explored. Boronic acid catalysts have been shown to selectively install a sulfamoyl group at equatorial positions of cis-diols, while organotin catalysts can activate trans-diol groups. researchgate.net The discovery and optimization of novel catalysts specifically for this compound and related reagents will be instrumental in making their reactions more efficient, selective, and broadly applicable.

Table 2: Emerging Catalytic Systems for Sulfamoylation

Catalyst System Substrate Class Key Advantages Reference
N-Methylimidazole (NMI) Primary & Secondary Alcohols Mild conditions, high selectivity for 1° alcohols, uses stable aryl sulfamate donors. nih.gov, organic-chemistry.org, acs.org
Boronic Acids Carbohydrates (cis-diols) High site-selectivity for equatorial hydroxyl groups. researchgate.net
Organotin Compounds Carbohydrates (trans-diols) Complementary site-selectivity to boronic acid catalysts. researchgate.net

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring and Optimization

The high reactivity of this compound makes its reactions difficult to monitor using traditional offline techniques like chromatography, which can degrade the material. mt.com Advanced in situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer a powerful solution for real-time reaction analysis. mt.com

By inserting a fiber-optic probe directly into the reaction vessel, techniques like Attenuated Total Reflection (ATR)-FTIR allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without sampling. mt.commdpi.com This provides invaluable data on reaction kinetics, helps identify transient or unstable intermediates, and allows for the precise determination of reaction endpoints. mdpi.com Such information is critical for optimizing reaction parameters (e.g., temperature, dosing rates) to maximize yield and minimize byproduct formation. mt.com

Implementing in situ monitoring for reactions involving this compound would enable a deeper mechanistic understanding and facilitate the development of more robust and scalable processes. mt.commt.com This process analytical technology (PAT) approach is essential for ensuring reaction safety and control, particularly when scaling up from the laboratory to industrial production. mdpi.comspectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclobutyl-N-methylsulfamoyl chloride, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via sulfamoylation of N-cyclobutyl-N-methylamine using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Key intermediates (e.g., sulfamic acid derivatives) are purified via recrystallization or column chromatography. Characterization employs 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and FT-IR to confirm functional groups (e.g., S=O stretch at ~1350 cm1^{-1}) and cyclobutyl proton splitting patterns .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

  • Methodology :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and GC-MS for volatile impurities.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TLC and LC-MS to identify hydrolysis products (e.g., sulfonic acids). Store under inert gas (argon) at −20°C to prevent moisture ingress .

Q. How can researchers safely handle and neutralize spills of sulfamoyl chlorides like this compound?

  • Protocol :

  • Handling : Use glove boxes or fume hoods with nitrile gloves and chemical-resistant aprons.
  • Spill Neutralization : Apply sodium bicarbonate or calcium oxide to absorb liquid, followed by 10% sodium thiosulfate solution to hydrolyze residual chloride. Confirm deactivation with pH strips (target pH 7–8) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in sulfamoylation reactions?

  • Methodology :

  • Solvent Screening : Test aprotic solvents (e.g., dichloromethane vs. THF) to minimize side reactions.
  • Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of SO₂Cl₂.
  • Kinetic Studies : Use in-situ 19F^{19} \text{F}-NMR (if fluorinated analogs are used) to track reagent consumption. Optimize stoichiometry (e.g., 1.2 eq SO₂Cl₂) and temperature (−10°C to 25°C) to balance reactivity and decomposition .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • Approach :

  • DFT Calculations : Model the transition state of sulfamoyl chloride with nucleophiles (e.g., amines) using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze LUMO maps to identify electrophilic hotspots.
  • MD Simulations : Study solvent effects (e.g., acetonitrile vs. DMF) on reaction barriers using GROMACS .

Q. How should researchers address contradictions in reported spectroscopic data for sulfamoyl chlorides?

  • Resolution Strategy :

  • Comparative Analysis : Replicate synthesis and characterization under standardized conditions (e.g., solvent-free NMR in CDCl₃).
  • Meta-Analysis : Aggregate literature data (e.g., 13C^{13} \text{C}-NMR shifts for S=O groups) to identify outliers caused by moisture contamination or instrumentation variability .

Experimental Design & Troubleshooting

Q. What steps are essential for designing a scalable synthesis protocol for this compound?

  • Framework :

Pilot-Scale Reactors : Use jacketed glass reactors with precise temperature control (±2°C).

Work-Up Automation : Implement continuous extraction systems to isolate the product from biphasic mixtures.

Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., mixing rate, reagent addition time) .

Q. How can researchers mitigate cyclobutyl ring-opening during sulfamoylation?

  • Solutions :

  • Low-Temperature Reactions : Conduct reactions at −20°C to reduce ring strain-induced decomposition.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the cyclobutyl amine temporarily, followed by deprotection post-sulfamoylation .

Data Presentation Guidelines

Q. What are the best practices for presenting synthetic and analytical data in manuscripts?

  • Recommendations :

  • Figures : Include reaction schemes with color-coded atoms (e.g., sulfur in yellow, chlorine in green) for clarity.
  • Tables : Report yields, melting points, and spectroscopic data (δ in ppm, J in Hz) with error margins (±5% for yields). Avoid excessive chemical structures in graphics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.